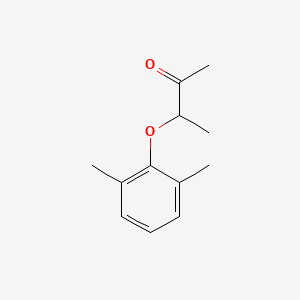

3-(2,6-Dimethylphenoxy)-2-butanone

Beschreibung

3-(2,6-Dimethylphenoxy)-2-butanone is a ketone derivative featuring a 2,6-dimethylphenoxy group attached to a butanone backbone. The ketone functional group distinguishes it from amine-containing analogs like mexiletine derivatives, which may influence its pharmacokinetic properties, including solubility and metabolic stability.

Eigenschaften

IUPAC Name |

3-(2,6-dimethylphenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-6-5-7-9(2)12(8)14-11(4)10(3)13/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOWNECAAOZGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenoxy)-2-butanone typically involves the reaction of 2,6-dimethylphenol with butanone in the presence of a strong base, such as potassium hydroxide. The reaction proceeds through the formation of a phenoxide ion, which then attacks the carbonyl carbon of butanone, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,6-Dimethylphenoxy)-2-butanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of 3-(2,6-Dimethylphenoxy)-2-butanone can yield carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction reactions typically produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various substituted phenols or ethers.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dimethylphenoxy)-2-butanone finds applications in several scientific fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.

Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 3-(2,6-Dimethylphenoxy)-2-butanone exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues and Sodium Channel Blocking Activity

Key analogs with the 2,6-dimethylphenoxy group or similar substituents include mexiletine (a Class Ib antiarrhythmic), its derivatives (Me4, Me5, Me6), and compound III from . Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

*Estimated from potency trends in .

Key Findings:

Role of the 2,6-Dimethylphenoxy Group: The 2,6-dimethyl substitution on the phenoxy ring enhances lipophilicity and steric bulk, promoting hydrophobic interactions with sodium channels. This is evident in compound III, which exhibits strong use-dependent block (IC₅₀ = 15 μM) despite weaker tonic block compared to mexiletine . Removal of methyl groups (e.g., Me3 in ) reduces potency by 7-fold, underscoring the importance of the 2,6-dimethyl configuration .

Functional Group Impact: Amine vs. Ketone: Compound III (amine) shows superior use-dependent block compared to mexiletine, but 3-(2,6-Dimethylphenoxy)-2-butanone (ketone) may differ in binding affinity due to the ketone’s polar nature. Lipophilicity Trends: Derivatives with apolar substituents (e.g., benzyl in Me6) exhibit 10-fold higher potency than mexiletine, highlighting the role of lipophilicity in enhancing channel-blocking efficacy .

Stereoselectivity :

Therapeutic Implications

- Antimyotonic Potential: Compound III and Me6 demonstrate selective suppression of hyperexcitable muscle fibers in myotonic ADR mice, with minimal effects on healthy tissues. This selectivity is attributed to their strong use-dependent block, which preferentially targets overactive sodium channels during high-frequency stimulation .

- However, the ketone group may reduce CNS penetration compared to amine-containing analogs, necessitating further investigation .

Biologische Aktivität

3-(2,6-Dimethylphenoxy)-2-butanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

3-(2,6-Dimethylphenoxy)-2-butanone is characterized by its phenoxy group and a butanone moiety. The presence of the 2,6-dimethylphenyl group may influence its lipophilicity and interaction with biological targets. Understanding the chemical properties is crucial for elucidating its biological activity.

Target Interactions

Similar compounds have been shown to interact with various biological targets, including enzymes and receptors. For instance, compounds with similar structures have demonstrated the ability to inhibit nitric oxide synthase and other key enzymes involved in metabolic pathways. The specific interactions of 3-(2,6-Dimethylphenoxy)-2-butanone with these targets remain to be fully elucidated.

Biochemical Pathways

Research indicates that structurally related compounds can affect multiple biochemical pathways, influencing processes such as apoptosis, cell cycle regulation, and gene expression. For example, certain benzodioxole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activities

3-(2,6-Dimethylphenoxy)-2-butanone has been associated with various biological activities:

- Anticancer Activity : Similar compounds have exhibited significant anticancer properties. For instance, some derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cell lines.

- Antimicrobial Effects : Compounds within this structural class have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : Inflammation is a critical factor in many diseases; thus, compounds with anti-inflammatory effects could be valuable in therapeutic contexts.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of new compounds. Although direct studies on 3-(2,6-Dimethylphenoxy)-2-butanone are scarce, research on related benzodioxole derivatives indicates that they can reduce tumor growth and improve survival rates in murine models infected with cancer cells.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines |

| Antimicrobial | Exhibits activity against multiple bacterial strains |

| Anti-inflammatory | Potential to reduce inflammation-related conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.